5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group, a tert-butyl group, and a dichlorophenyl group attached to a pyrazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole intermediate.
Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Incorporation of the Dichlorophenyl Group: The dichlorophenyl group can be attached through electrophilic aromatic substitution reactions, where a dichlorobenzene derivative reacts with the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form amines or aldehydes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(tert-butyl)-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the dichlorophenyl group, resulting in different chemical properties and reactivity.
5-Amino-3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Contains a single chlorine atom, leading to variations in biological activity and chemical behavior.
Uniqueness
5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the dichlorophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process. A notable method includes the Michael-type addition reaction, yielding good to excellent results under mild conditions. The structural confirmation is often achieved through spectroscopic techniques such as NMR and mass spectrometry .
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including HepG2 (human liver carcinoma) and A431 (human epidermoid carcinoma) cells. The presence of the 3,4-dichlorophenyl group has been associated with enhanced cytotoxic effects, likely due to its ability to interact with cellular targets involved in proliferation and apoptosis .
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, studies have suggested that such compounds can disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Study on HepG2 Cells : A recent study examined the antiproliferative activity of pyrazole derivatives against HepG2 cells. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential for these compounds .
- In Vivo Studies : Animal models have been utilized to further assess the anticancer efficacy of pyrazole derivatives. In these studies, administration of the compound resulted in significant tumor regression and improved survival rates compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups such as chlorine enhances activity by increasing lipophilicity and improving binding affinity to target proteins.
- Amino Group Positioning : The amino group at the 5-position is critical for maintaining biological activity, as it facilitates hydrogen bonding with target enzymes or receptors .
Data Summary
Property/Activity | Observations |
---|---|
Anticancer Efficacy | Significant activity against HepG2 and A431 cells |
IC50 Values | Comparable to doxorubicin in some derivatives |
Mechanism | Inhibition of tubulin polymerization |
Structure-Activity Insights | Electron-withdrawing groups enhance activity |
Properties
Molecular Formula |
C14H14Cl2N4 |
---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
5-amino-3-tert-butyl-1-(3,4-dichlorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H14Cl2N4/c1-14(2,3)12-9(7-17)13(18)20(19-12)8-4-5-10(15)11(16)6-8/h4-6H,18H2,1-3H3 |
InChI Key |
ZGAZWZZLRIHHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1C#N)N)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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